![molecular formula C8H14F3N5O3S B2549729 1-[2-(Dimethylsulfamoylamino)ethyl]-4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazole CAS No. 1421459-86-0](/img/structure/B2549729.png)
1-[2-(Dimethylsulfamoylamino)ethyl]-4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-[2-(Dimethylsulfamoylamino)ethyl]-4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazole is a derivative of the 1,2,4-triazole family, which is known for its wide range of biological activities. The presence of a trifluoromethyl group suggests potential for increased metabolic stability and lipophilicity, which could be beneficial in drug design.
Synthesis Analysis
The synthesis of triazole derivatives often involves the 1,3-dipolar cycloaddition reaction, as demonstrated in the efficient synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles . Similarly, a novel one-pot three-component reaction has been used to synthesize 1,4,5-trisubstituted 1,2,3-triazoles, which could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of triazole derivatives can be elucidated using spectroscopic methods such as FT-IR, NMR, and mass spectrometry, as well as single crystal X-ray diffraction analyses . These techniques allow for the confirmation of the molecular structure and the identification of intermolecular interactions, such as hydrogen bonding, which can influence the stability and reactivity of the compound.
Chemical Reactions Analysis
Triazole derivatives can undergo various chemical reactions, including lactonization to form bicyclic compounds . The reactivity of the triazole ring can be further explored through reactions with different reagents, potentially leading to a diverse array of functionalized products.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of electronegative groups like trifluoromethyl can affect these properties and can be studied through density functional theory (DFT) calculations and molecular electrostatic potential (MEP) analysis . Additionally, the antifungal activities of similar 1,2,4-triazoles suggest potential biological applications for the compound .
科学的研究の応用
Efficient Synthesis and Novel Compound Development
A key application involves the efficient synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles through regiospecific 1,3-dipolar cycloaddition reactions. This process has been demonstrated to yield novel bicyclic gem-difluorinated 1H-pyrano[3,4-d][1,2,3]-triazol-4-one compounds, showcasing the versatility of triazole derivatives in synthesizing complex molecular structures (Peng & Zhu, 2003).
Novel Synthesis Approaches
Research has also explored novel one-pot three-component reactions for synthesizing 1-aryl-5-trifluoromethyl (or difluoromethyl)–1,4,5-trisubstituted 1,2,3-triazoles. This methodology emphasizes the chemical flexibility of triazole compounds in facilitating the creation of multifunctional heterocycles, critical for advanced materials and potential pharmacological agents (Zhang et al., 2013).
Antiviral Activity Exploration
Some derivatives of triazole compounds have been examined for their antiviral activities. Notably, specific cyclization products of dimethyl 2-[(1-arylamino-1-arylmethylidene)hydrazono]succinate demonstrated moderate virucidal activity, illustrating the potential of triazole-based compounds in antiviral research (Modzelewska-Banachiewicz & Kamińska, 2001).
Triazole Derivatives as Antifungal Agents
Research into new 1,2,4-triazoles with difluoro(heteroaryl)methyl moiety has shown that these compounds, barring specific exceptions, exhibit antifungal activities against yeasts and filamentous fungi. Such studies underline the role of triazole derivatives in developing new antifungal agents (Eto et al., 2000).
Safety And Hazards
This would involve studying any potential hazards associated with the compound, such as toxicity, flammability, or environmental impact. It would also include information on safe handling and storage of the compound.
将来の方向性
This would involve discussing potential future research directions, such as new synthetic methods, potential applications, or further studies to better understand the compound’s properties or biological activity.
I hope this general information is helpful. If you have any more specific questions or if there’s a different compound you’re interested in, feel free to ask!
特性
IUPAC Name |
1-[2-(dimethylsulfamoylamino)ethyl]-4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3N5O3S/c1-14(2)20(18,19)12-4-5-16-7(17)15(3)6(13-16)8(9,10)11/h12H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTSMNHYTBZCNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNS(=O)(=O)N(C)C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{2-[(dimethylsulfamoyl)amino]ethyl}-4-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

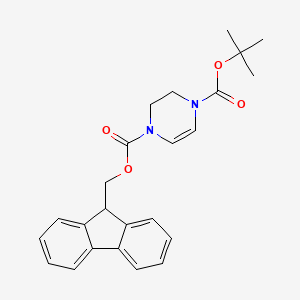
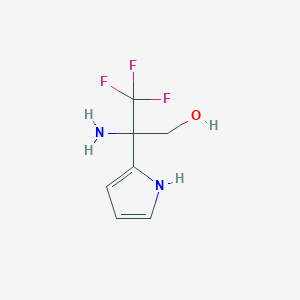
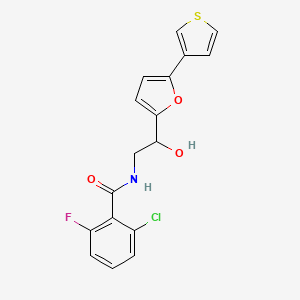
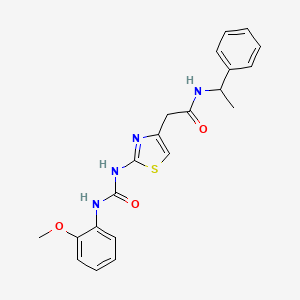
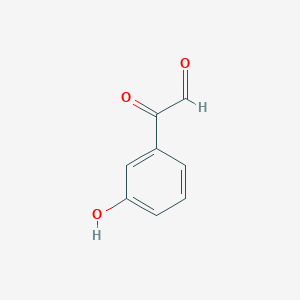
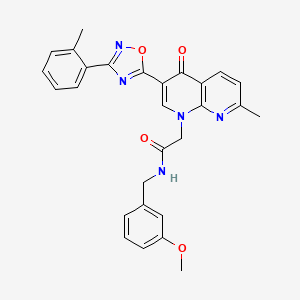
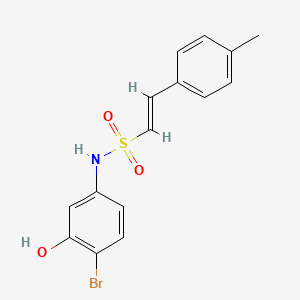
![ethyl 2-(4-tert-butyl-2-oxopyrrolidine-3-amido)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylate](/img/structure/B2549658.png)
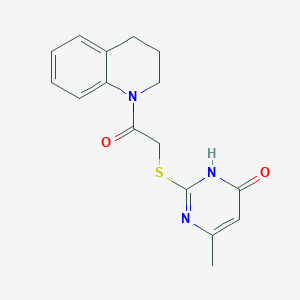
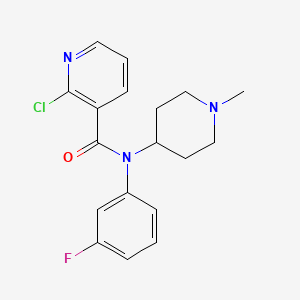
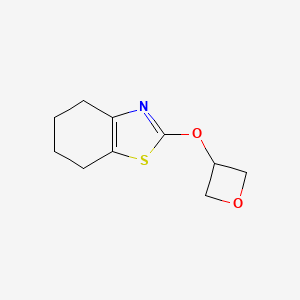
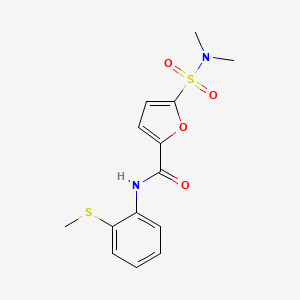
![(2-Fluorophenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2549666.png)
![7-chloro-N-[(E)-2-phenylethenyl]sulfonyl-1,3-benzodioxole-5-carboxamide](/img/structure/B2549667.png)